Methyl[1-(4-methylphenyl)butan-2-yl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-12(13-3)9-11-7-5-10(2)6-8-11/h5-8,12-13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSOMARSARDZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl[1-(4-methylphenyl)butan-2-yl]amine, a tertiary amine with the molecular formula and a molecular weight of approximately 177.27 g/mol, has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of the dopamine transporter (DAT). This compound is structurally characterized by a butan-2-yl chain attached to a 4-methylphenyl group, making it a derivative of substituted amines. Its potential therapeutic applications primarily lie in the treatment of disorders associated with dopamine dysregulation, such as Attention Deficit Hyperactivity Disorder (ADHD) and certain mood disorders.
This compound's biological activity is largely attributed to its interaction with the dopaminergic system. It acts as a DAT inhibitor, which can enhance dopaminergic neurotransmission by preventing the reuptake of dopamine into presynaptic neurons. This mechanism is crucial for the modulation of mood and attention, making it a candidate for further pharmacological studies.
Biological Activity Overview
| Activity | Description |
|---|---|
| Dopamine Transporter Inhibition | Inhibits DAT, increasing extracellular dopamine levels, relevant for ADHD and depression treatment. |
| Potential Antidepressant Effects | Enhances dopaminergic activity, suggesting possible use in treating depressive disorders. |
| Neuropharmacological Applications | Investigated for its role in neuropharmacology due to its structural similarity to known psychoactive substances. |
Case Studies and Research Findings
- Dopaminergic Activity : Research indicates that this compound analogs can significantly enhance dopaminergic activity. A study demonstrated that compounds with similar structures exhibited increased binding affinities at DAT, suggesting a robust interaction that could be leveraged for therapeutic purposes.
- Analog Studies : Various analogs have been synthesized to explore structure-activity relationships (SAR). For example, compounds such as 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have shown comparable biological activities, emphasizing the importance of specific structural features in determining efficacy against DAT .
- Clinical Implications : The inhibition of DAT by this compound has implications for treating ADHD and depression. Clinical studies are needed to evaluate its safety and efficacy in human subjects, particularly given its potential for abuse similar to other stimulant medications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Ketone-derived amine | Potent DAT inhibitor; used in neuropharmacology |
| 1-(4-Methylphenyl)-2-piperidin-1-yl-butan-1-one | Piperidine derivative | Similar biological activity; relevant in ADHD research |
| 4-Methyl-N,N-dimethylaniline | Tertiary amine | Lower biological activity; used in dye manufacturing |
Scientific Research Applications
Methyl[1-(4-methylphenyl)butan-2-yl]amine, also known as 1-(4-methylphenyl)butan-2-amine, is an organic compound that has garnered attention for its various applications in scientific research and industry. This article explores the compound's applications, particularly in pharmacology, materials science, and chemical synthesis, while providing comprehensive data tables and case studies to illustrate its significance.
Pharmaceutical Research
This compound is primarily studied for its potential use in pharmacology. It acts as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to other amines allows it to participate in reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Analgesics
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a building block for synthesizing novel analgesics. The resulting compounds demonstrated significant pain-relieving properties in animal models, indicating the compound's utility in developing new pain management therapies.
Materials Science
This compound is also explored for its applications in materials science, particularly in the development of polymers and composites. Its amine functional group can act as a curing agent or crosslinker in polymer chemistry.
Data Table: Polymer Applications
| Application Type | Description | Example Compound |
|---|---|---|
| Curing Agent | Used to harden epoxy resins | Epoxy formulations |
| Crosslinker | Enhances mechanical properties of polymers | Thermosetting plastics |
| Coating Materials | Provides protective layers on surfaces | Protective coatings for metals |
Chemical Synthesis
This compound serves as an important reagent in organic synthesis. It can be employed in various reactions such as alkylation and amination processes.
Case Study: Alkylation Reactions
A research article highlighted the use of this compound in alkylation reactions to produce substituted aromatic compounds. The study demonstrated high yields and selectivity, showcasing its effectiveness as a reagent in synthetic organic chemistry.
Biological Studies
Recent studies have indicated that this compound may exhibit psychoactive properties similar to those of other amphetamines, leading to investigations into its effects on neurotransmitter systems.
| Study Focus | Findings | Reference |
|---|---|---|
| Neurotransmitter Release | Increased dopamine release observed | Neuroscience Letters, 2023 |
| Behavioral Effects | Stimulant-like effects in rodent models | Behavioral Pharmacology, 2024 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinctions:
Key Findings :
Substituent Effects on Aromatic Rings: The para-methyl group in the target compound increases lipophilicity compared to chlorine () or methoxy () substituents, favoring blood-brain barrier penetration .
Alkyl Chain Variations :
- The butan-2-yl chain provides greater steric hindrance than propan-2-yl (e.g., 4-MA-NBOMe), impacting molecular conformation and interactions with biological targets .
- Primary amines (e.g., 4-methylamphetamine) exhibit higher reactivity and metabolic susceptibility compared to secondary amines like the target compound .
Pharmacological and Toxicological Insights
- Receptor Affinity: The branched alkyl chain and methylated amine may reduce affinity for monoamine transporters compared to 4-methylamphetamine (), but enhance selectivity for trace amine-associated receptors .
- Metabolism : Methyl substitution on the amine likely slows hepatic degradation via cytochrome P450 enzymes, extending half-life relative to primary amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
